molecular formula C15H26Cl3N3 B2598904 3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride CAS No. 2416231-78-0

3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride

Cat. No.: B2598904
CAS No.: 2416231-78-0
M. Wt: 354.74
InChI Key: XVKLBIHHYYUJMV-UHFFFAOYSA-N
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Description

3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with a pyrrolidine-piperidine hybrid moiety. The trihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and biochemical research.

Properties

IUPAC Name

3-[(4-pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3.3ClH/c1-2-13(10-16-6-1)12-18-8-4-14(5-9-18)15-3-7-17-11-15;;;/h1-2,6,10,14-15,17H,3-5,7-9,11-12H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXJSKDJTMDORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2CCN(CC2)CC3=CN=CC=C3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. One common synthetic route includes:

    Formation of the Piperidine Intermediate: This step involves the reaction of a suitable amine with a ketone or aldehyde to form the piperidine ring. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is typically synthesized through the cyclization of a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Coupling of Intermediates: The piperidine and pyrrolidine intermediates are then coupled together using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine, piperidine, or pyrrolidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Potential
Research has indicated that derivatives of pyrrolidine compounds exhibit antidepressant-like effects. A study evaluated the synthesis and biological activity of novel pyrrolidine derivatives, suggesting that modifications to the structure can lead to enhanced efficacy in treating depression . The specific application of 3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride in this context is under investigation but holds promise based on structural similarities.

2. Neuropharmacology
The compound may serve as a candidate for developing treatments targeting neurological disorders. Its ability to modulate neurotransmitter systems could be pivotal in addressing conditions such as anxiety and schizophrenia. The interaction of similar compounds with dopamine and serotonin receptors has been documented, paving the way for further exploration of this compound .

Study on Antidepressant Activity

A detailed study published in ResearchGate evaluated several pyrrolidine derivatives for their antidepressant activity. The findings suggested that compounds with a similar structure to 3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine exhibited significant behavioral changes in animal models, indicating potential pathways for human applications .

Neuropharmacological Assessment

In a neuropharmacological assessment, compounds structurally related to 3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine were tested for their effects on neurotransmitter levels in rodent models. Results demonstrated modulation of serotonin and norepinephrine levels, which are crucial in managing mood disorders .

Material Science Applications

1. Graphene Composites
The compound's unique structure allows it to be explored in composite materials, particularly those involving graphene. Research has shown that integrating such organic compounds can enhance the mechanical properties and electrical conductivity of graphene-based materials, making them suitable for advanced applications in electronics and sensors .

Data Tables

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential antidepressant propertiesSignificant behavioral changes in models
NeuropharmacologyModulation of neurotransmitter systemsEffects on serotonin and norepinephrine levels
Material ScienceEnhancement of graphene compositesImproved mechanical and electrical properties

Mechanism of Action

The mechanism of action of 3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and thereby influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related derivatives, focusing on molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Structural Features HCl Content Applications/Research Use References
3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride C₁₄H₂₁N₃·3HCl (estimated) ~340.38 (estimated) Pyridine core, methyl-linked pyrrolidinylpiperidine Trihydrochloride Receptor modulation, drug discovery (theoretical)
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Pyridine core, pyrrolidine substituent Dihydrochloride Chemical synthesis intermediate
3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride C₁₈H₂₂Cl₄N₄ 436.21 Pyrrolopyridine core, piperazine-chlorophenyl substituent Trihydrochloride Dopamine/5-HT receptor antagonist (e.g., L-750,667)
3-(1H-Indol-3-yl)-1-(piperidin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine trihydrochloride C₁₈H₂₁Cl₃N₈ (estimated) ~467.8 (estimated) Pyrazolopyrimidine core, indole-piperidine substituent Trihydrochloride Kinase inhibition studies
Ligand L (hydrated trihydrochloride salt) Not specified Not specified Pyridine-phosphonate, TACN-derived ligand Trihydrochloride Luminescent lanthanide complexes for imaging

Key Comparative Insights:

Structural Diversity :

  • The target compound’s pyrrolidinylpiperidine group contrasts with the piperazine-chlorophenyl substituent in L-750,667 trihydrochloride . Piperazine derivatives often exhibit enhanced conformational flexibility, while pyrrolidinylpiperidine may provide steric hindrance, influencing receptor selectivity.
  • Pyridine vs. Pyrrolopyridine Cores : Compounds like L-750,667 incorporate a pyrrolo[2,3-b]pyridine core, which expands π-π stacking interactions compared to the simpler pyridine ring in the target compound .

Hydrochloride Content :

  • Trihydrochloride salts (e.g., target compound, L-750,667) generally exhibit higher aqueous solubility than dihydrochloride analogs (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) due to increased ionic strength .
  • Synthesis methods for hydrochloride salts often involve HCl gas or concentrated aqueous HCl, as seen in the preparation of 3-(1H-indol-3-yl)-1-(piperidin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine trihydrochloride .

Pharmacological Relevance :

  • Piperazine-containing compounds (e.g., L-750,667) are well-documented in receptor antagonism, particularly for dopamine and serotonin receptors . The target compound’s pyrrolidinylpiperidine group may target distinct receptors, such as nicotinic acetylcholine or sigma receptors, though experimental data are lacking.
  • Ligand L’s trihydrochloride form enables coordination with lanthanide ions (e.g., Eu³⁺, Tb³⁺), suggesting the target compound could similarly serve in metal-ion chelation if functional groups permit .

Safety and Handling :

  • Trihydrochloride salts require stringent handling precautions (e.g., ventilation, protective gear) due to their acidity and hygroscopicity, as outlined in safety data for 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride .

Biological Activity

The compound 3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine; trihydrochloride (also referred to as EN300-26664250 ) is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • IUPAC Name : 3-((4-(pyrrolidin-3-yl)piperidin-1-yl)methyl)pyridine trihydrochloride
  • Molecular Formula : C15H23N3.3ClH
  • Molecular Weight : 296.76 g/mol
  • Purity : 95% .

Physical Properties

PropertyValue
AppearanceWhite crystalline solid
SolubilitySoluble in water
Melting PointNot specified

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. The following sections summarize key findings related to its biological activity:

1. Neurotransmitter Modulation

Studies suggest that the compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to known piperidine derivatives indicates potential interactions with these receptors, which could be beneficial in treating neuropsychiatric disorders.

3. Cognitive Enhancement

There is emerging evidence that compounds with similar structures may enhance cognitive function and memory retention, possibly through cholinergic pathways. This is particularly relevant for conditions such as Alzheimer's disease where cognitive decline is prominent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural analysis and related compounds include:

  • Receptor Binding : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters like acetylcholine.

Study 1: Neuropharmacological Effects

A study published in MDPI examined the effects of similar piperidine derivatives on cognitive function in animal models. The results indicated significant improvements in memory retention and learning abilities when administered at specific dosages .

Study 2: Antitumor Activity

In a separate investigation into pyridine derivatives, researchers found that compounds exhibiting structural similarities to our target compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

Study 3: Safety and Toxicology

Toxicological assessments have been conducted on related compounds, indicating a favorable safety profile at therapeutic doses. However, further studies are needed to evaluate the long-term effects and potential toxicity of this specific compound.

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